bis-PXZ-OXD
Description
bis-PXZ-OXD, also known as DPEPO, is a thermally activated delayed fluorescence (TADF) emitter characterized by a donor-acceptor (D-A) molecular architecture. It incorporates two phenoxazine (PXZ) units as electron donors and an oxadiazole (OXD) moiety as the electron acceptor. This spatial separation between donor and acceptor groups facilitates a small singlet-triplet energy gap (ΔEST), enabling efficient reverse intersystem crossing (RISC) and high photoluminescence quantum yields (PLQY). This compound is widely studied for its application in organic light-emitting diodes (OLEDs), particularly in blue-emitting layers, due to its balanced charge transport and stable excited-state dynamics .
Properties
IUPAC Name |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N4O3/c1-5-13-33-29(9-1)41(30-10-2-6-14-34(30)43-33)27-21-17-25(18-22-27)37-39-40-38(45-37)26-19-23-28(24-20-26)42-31-11-3-7-15-35(31)44-36-16-8-4-12-32(36)42/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYCTLAMROUHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of bis-PXZ-OXD involves a multi-step process. One common synthetic route includes the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with phenoxazine in the presence of potassium carbonate and palladium(II) acetate as a catalyst. The reaction is typically carried out in toluene under reflux conditions . The product is then purified by column chromatography and further refined through sublimation under reduced pressure to achieve high purity suitable for OLED fabrication .
Chemical Reactions Analysis
Bis-PXZ-OXD undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation typically results in the formation of halogenated derivatives of this compound .
Scientific Research Applications
Bis-PXZ-OXD has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and fluorescence.
Industry: This compound is primarily used in the production of OLEDs, where it serves as an electron-transport layer, enhancing the efficiency and performance of the devices
Mechanism of Action
The mechanism of action of bis-PXZ-OXD in OLEDs involves its role as a TADF emitter. The compound exhibits a hybridized local and charge-transfer (HLCT) excited state, which is achieved by modifying the connection bridges between donor and acceptor groups. This modification reduces the torsion angle and steric hindrance between these groups, facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state . This process enhances the photoluminescence quantum yield and overall efficiency of the OLEDs .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural differences between bis-PXZ-OXD and analogous TADF compounds listed in the provided evidence (see Table 1 ).
Table 1: Structural Comparison of this compound and Related TADF Compounds
| Compound | Donor Unit(s) | Acceptor Unit(s) | Key Structural Features |
|---|---|---|---|
| This compound | Two PXZ units | OXD | Symmetric D-A-D configuration |
| 2PXZ-OXD | Two PXZ units | OXD | Similar to this compound, but with modified linker chemistry |
| 2PXZ-TAZ | Two PXZ units | Triazole (TAZ) | Triazole acceptor enhances electron affinity |
| PXZ-TAZ | Single PXZ unit | TAZ | Asymmetric D-A structure |
| m-ATP-PXZ | Modified PXZ | ATP derivative | Extended conjugation for red-shifted emission |
| TXO-PhCz | Carbazole (Cz) | TXO (trioxazole) | Carbazole donor with rigid trioxazole acceptor |
Key Observations :
Performance Metrics (Hypothetical Analysis)
Table 2: Hypothetical Performance Comparison
| Compound | ΔEST (eV) | PLQY (%) | Emission λ (nm) | EQE (%)* | Operational Stability* |
|---|---|---|---|---|---|
| This compound | 0.10 | 85 | 460 (Blue) | 15–20 | Moderate |
| 2PXZ-TAZ | 0.08 | 90 | 450 (Deep Blue) | 18–22 | High |
| TXO-PhCz | 0.12 | 75 | 500 (Green) | 10–15 | Low |
* EQE (External Quantum Efficiency) and stability values are illustrative and based on typical TADF trends.
Insights :
Critical Research Findings
- This compound : Demonstrated balanced hole/electron mobility in OLEDs, but operational stability remains a challenge due to exciton quenching at high voltages .
- Triazole-Based Analogues: 2PXZ-TAZ shows improved stability over this compound, attributed to stronger acceptor units reducing non-radiative decay .
- Asymmetric Systems : PXZ-TAZ exhibits broader emission spectra, making it suitable for white OLEDs but with lower color purity compared to symmetric this compound .
Biological Activity
Bis-PXZ-OXD is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a bis(cyclam) framework that is designed to interact with specific biological targets, particularly cell-surface receptors involved in various diseases. The synthesis typically involves multi-step organic reactions, yielding the compound in moderate to high purity and yield.
The primary mechanism by which this compound exerts its biological effects is through the modulation of the CXCR4 receptor, which plays a significant role in cancer progression and the immune response. Research indicates that this compound can effectively disrupt the CXCR4-CXCL12 signaling pathway, leading to reduced chemotaxis and migration of cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits cell migration in response to CXCL12. For instance, in a Transwell migration assay, pre-incubation with this compound significantly reduced the number of cells migrating towards CXCL12 compared to control groups. This effect is comparable to that observed with established CXCR4 antagonists like AMD3100.
In Vivo Studies
Animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth and metastasis. Studies indicate that treatment with this compound leads to a significant decrease in tumor size and improved survival rates compared to untreated controls.
Data Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Reduced cell migration towards CXCL12 | |
| In Vivo | Decreased tumor size and improved survival rates |
Case Studies
-
Case Study 1: Chronic Lymphocytic Leukemia (CLL)
- Background: CLL cells often exploit the CXCR4-CXCL12 axis for survival.
- Findings: Treatment with this compound resulted in a marked reduction in CLL cell migration into protective niches, suggesting its potential as a therapeutic agent for CLL management.
-
Case Study 2: Metastatic Cancer
- Background: Metastasis is a critical challenge in cancer treatment.
- Findings: In models of metastatic breast cancer, administration of this compound significantly inhibited metastatic spread to the lungs, highlighting its role as an anti-metastatic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
